Phenol, 4,4'-cyclohexylidenebis[2-amino-
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Overview
Description
Phenol, 4,4’-cyclohexylidenebis[2-amino-] is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . . This compound is characterized by the presence of two phenol groups connected by a cyclohexylidene bridge, with amino groups attached to the phenol rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-amino-] typically involves the reaction of cyclohexanone with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-amino-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-cyclohexylidenebis[2-amino-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4,4’-cyclohexylidenebis[2-amino-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-amino-] involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino groups can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar structure but with different substituents.
Bisphenol S: Contains sulfone groups instead of amino groups.
Bisphenol F: Contains different bridging groups between the phenol rings.
Uniqueness
Phenol, 4,4’-cyclohexylidenebis[2-amino-] is unique due to the presence of both phenol and amino groups, which confer distinct chemical reactivity and potential biological activity. Its cyclohexylidene bridge also provides structural rigidity, influencing its interactions with other molecules .
Properties
CAS No. |
30817-90-4 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H22N2O2/c19-14-10-12(4-6-16(14)21)18(8-2-1-3-9-18)13-5-7-17(22)15(20)11-13/h4-7,10-11,21-22H,1-3,8-9,19-20H2 |
InChI Key |
BOVSSHUURZCDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=C(C=C2)O)N)C3=CC(=C(C=C3)O)N |
Origin of Product |
United States |
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